molecular formula C10H12N2O2 B1625984 2-(2,2-Dimethoxyethyl)nicotinonitrile CAS No. 97308-52-6

2-(2,2-Dimethoxyethyl)nicotinonitrile

Cat. No. B1625984
CAS No.: 97308-52-6
M. Wt: 192.21 g/mol
InChI Key: KUCFHYFYTPPUTO-UHFFFAOYSA-N
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Patent
US08765760B2

Procedure details

A mixture of 2-(2,2-dimethoxyethyl)nicotinonitrile (7 g, 36.42 mmol), aqueous Na2CO3 (3 N, 145 mL), H2O2 (15%, 145 mL) in acetone (73 mL) was stirred at room temperature for 14 h. After removal of acetone, the residue was diluted with water and extracted with DCM (3×100 mL). The combined organic layers were washed with brine (100 mL), dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure to give the crude product. The crude product was purified by silica gel column chromatography (eluting with PE/EtOAc v/v 1:1 and with EtOAc) to yield 2-(2,2-dimethoxyethyl)nicotinamide as a solid (6 g, yield 78%). ESI MS: m/z 211 [M+H]+, 233 [M+Na]+.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
145 mL
Type
reactant
Reaction Step One
Name
Quantity
145 mL
Type
reactant
Reaction Step One
Quantity
73 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH:3]([O:13][CH3:14])[CH2:4][C:5]1[N:12]=[CH:11][CH:10]=[CH:9][C:6]=1[C:7]#[N:8].C([O-])([O-])=[O:16].[Na+].[Na+].OO>CC(C)=O>[CH3:14][O:13][CH:3]([O:2][CH3:1])[CH2:4][C:5]1[N:12]=[CH:11][CH:10]=[CH:9][C:6]=1[C:7]([NH2:8])=[O:16] |f:1.2.3|

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
COC(CC1=C(C#N)C=CC=N1)OC
Name
Quantity
145 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
145 mL
Type
reactant
Smiles
OO
Name
Quantity
73 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 14 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removal of acetone
ADDITION
Type
ADDITION
Details
the residue was diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (3×100 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give the crude product
CUSTOM
Type
CUSTOM
Details
The crude product was purified by silica gel column chromatography (
WASH
Type
WASH
Details
eluting with PE/EtOAc v/v 1:1 and with EtOAc)

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
COC(CC1=C(C(=O)N)C=CC=N1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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